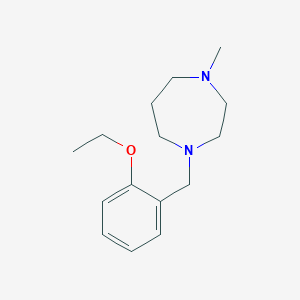
4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mecanismo De Acción
The mechanism of action of 4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve the formation of a toxic metabolite, MPP+, which selectively damages dopaminergic neurons in the brain. MPP+ is taken up by dopamine transporters, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including the selective degeneration of dopaminergic neurons in the substantia nigra, as well as oxidative stress and mitochondrial dysfunction. This compound has also been shown to induce apoptosis in cancer cells, making it a potential tool for cancer research and drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its ability to selectively target dopaminergic neurons in the brain, making it a valuable tool for researchers studying Parkinson's disease. However, this compound also has a number of limitations, including its toxicity and the fact that it is difficult to administer in vivo.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, including the development of new treatments for Parkinson's disease and other neurodegenerative disorders. Other potential areas of research include the use of this compound in cancer research and drug development, as well as the study of the mechanisms of oxidative stress and mitochondrial dysfunction. Overall, this compound is a valuable tool for researchers in a variety of different fields, and its potential applications are still being explored.
Métodos De Síntesis
4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized using a variety of different methods, including the reaction of 2-methylthio-4-(2-nitrovinyl)thiazole with phenylacetylene in the presence of a palladium catalyst. Other methods involve the reaction of 2-methylthio-4-(2-bromoethyl)thiazole with phenylacetylene in the presence of a base, or the reaction of 2-methylthio-4-(2-chloroethyl)thiazole with phenylacetylene in the presence of a copper catalyst.
Aplicaciones Científicas De Investigación
4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been used in a variety of different scientific research applications, including studies of the nervous system, cancer research, and drug development. One of the most well-known uses of this compound is in the study of Parkinson's disease, where it has been shown to cause a selective degeneration of dopaminergic neurons in the substantia nigra. This makes this compound a valuable tool for researchers studying the mechanisms of Parkinson's disease and potential treatments for the condition.
Propiedades
IUPAC Name |
(4Z)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS2/c1-10(8-11-6-4-3-5-7-11)9-12-13(16)18-14(15-12)17-2/h3-9H,1-2H3/b10-8+,12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKLGBXASGGZCP-RFDRRPSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B5003624.png)
![N-(2-ethylphenyl)-3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5003632.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5003633.png)
![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003639.png)
![1-(2-pyridinylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5003646.png)
![3-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5003654.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5003660.png)
![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5003662.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5003672.png)



![2-bromo-1-[2-(3-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5003705.png)